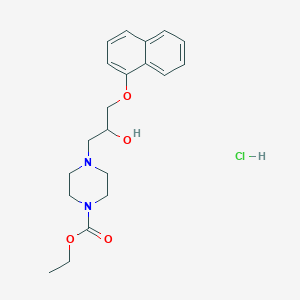

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

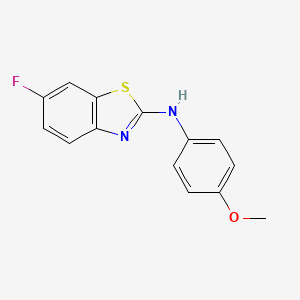

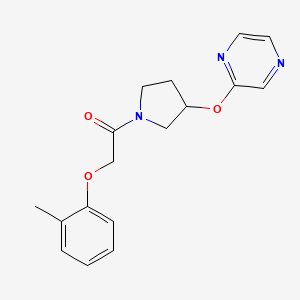

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride is a compound that can be associated with a class of chemicals that typically contain a naphthalene moiety linked to a piperazine structure. Compounds within this class have been studied for various applications, including as derivatization reagents for liquid chromatography and as receptor agonists in pharmacological research.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection of functional groups, reactions with piperazine, and subsequent deprotection. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, reaction with piperazine to obtain a monosubstituted piperazine derivative, and deacetylation to yield the target product . Although the exact synthesis route for Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride is not provided, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a naphthalene ring system, which can impart fluorescent properties, and a piperazine ring, which is a feature common to many pharmaceutical agents. The naphthalene moiety can serve as a fluorophore for detection purposes, as seen in the derivatization reagent 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate . The piperazine ring is often involved in binding to biological targets, such as serotonin and dopamine receptors .

Chemical Reactions Analysis

Chemical reactions involving these compounds can include derivatization, where the compound is tagged to an analyte for detection. For example, the sulfonate reagent mentioned earlier can be tagged to caproic acid and analyzed by high-performance liquid chromatography with fluorometric detection . Additionally, the piperazine moiety can undergo reactions with various neurotransmitter receptors, as evidenced by the dopamine D3 receptor partial agonists and the central serotonin agonist properties of 1-(1-Naphthyl)piperazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The presence of a fluorophore allows for sensitive detection in analytical applications . The tertiary amino function in the piperazine ring can be modified to alter the compound's reactivity and solubility, as seen in the derivatization reagent that can be removed by acid treatment . The pharmacological properties, such as receptor selectivity and agonist activity, are determined by the specific structural features of the piperazine derivatives .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-2-25-20(24)22-12-10-21(11-13-22)14-17(23)15-26-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,17,23H,2,10-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEQWSZUJIEGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)